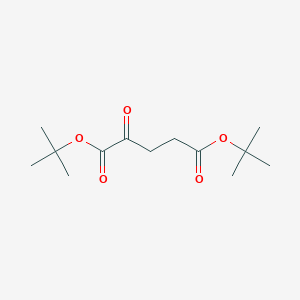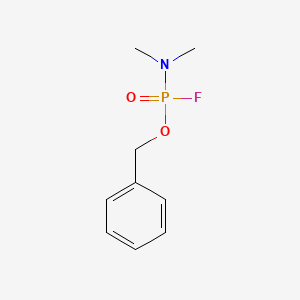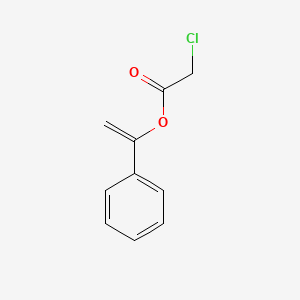![molecular formula C20H32O3SSi B14415788 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one CAS No. 80945-25-1](/img/structure/B14415788.png)
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is a complex organic compound that features a benzenesulfonyl group, a cyclopropyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with the appropriate cyclopropyl and trimethylsilyl precursors under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yields and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, participating in various biochemical reactions. The trimethylsilyl group provides stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonyl functionality.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group that exhibit similar stability and reactivity.
Uniqueness
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group adds strain and reactivity, making it a valuable intermediate in synthetic chemistry.
Propiedades
| 80945-25-1 | |
Fórmula molecular |
C20H32O3SSi |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C20H32O3SSi/c1-5-6-8-13-19(24(22,23)17-11-9-7-10-12-17)20(21)18-14-16(18)15-25(2,3)4/h7,9-12,16,18-19H,5-6,8,13-15H2,1-4H3 |
Clave InChI |
MJRMVSNXSKRBFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)

![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/no-structure.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)

methanone](/img/structure/B14415746.png)
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
